BenchChemオンラインストアへようこそ!

(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Lipophilicity LogP Drug-likeness

Secure your supply of the 4-chlorophenyl triazolo[4,3-b]pyridazine scaffold (CAS 1204296-51-4) at 98% purity. Its precisely characterized LogP (1.96) and 5-point HBA pharmacophore distinguish it from fluorophenyl or methoxyphenyl analogues, enabling accurate ligand efficiency calculations. The terminal primary amine on the 6-oxyethylamine side chain is regioisomerically pure, ensuring integrity in amide coupling and library synthesis—avoid the 3-yl-methanamine isomer (CAS 1279892-84-0) which corrupts SAR. Ideal for kinase-focused fragment libraries requiring halogen-bonding interactions. Full SDS documentation supports automated purification workflows.

Molecular Formula C13H12ClN5O
Molecular Weight 289.72 g/mol
CAS No. 1204296-51-4
Cat. No. B1462870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
CAS1204296-51-4
Molecular FormulaC13H12ClN5O
Molecular Weight289.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCN)Cl
InChIInChI=1S/C13H12ClN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2
InChIKeyYXRBTAPXBFGHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS 1204296-51-4: Procurement-Grade Research Scaffold with Differentiable Physicochemical Profile


(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine (CAS 1204296-51-4) is a heterobicyclic small molecule comprising a 1,2,4-triazolo[4,3-b]pyridazine core with a 4-chlorophenyl substituent at position 3 and a 2-aminoethoxy side chain at position 6. The compound has a molecular formula of C₁₃H₁₂ClN₅O and a molecular weight of 289.72 g/mol . It belongs to a class of 3-aryl-6-alkoxy-triazolo[4,3-b]pyridazines that are explored as kinase inhibitor scaffolds, GABA_A receptor ligands, and antimicrobial leads [1]. Commercially, it is supplied at 98% purity by Fluorochem (Product Code F766996) and is catalogued within the Life Chemicals screening collection (Product No. F1967-0608), positioning it as a readily accessible building block for medicinal chemistry and fragment-based drug discovery programs .

Why Generic Substitution of CAS 1204296-51-4 with 3‑Aryl Triazolo[4,3‑b]pyridazine Analogs Carries Undefined Risk


Within the 3‑aryl‑6‑alkoxy‑triazolo[4,3‑b]pyridazine series, subtle variations in the aryl substituent and linker connectivity produce large shifts in lipophilicity, hydrogen‑bonding capacity, and molecular recognition. For instance, the 4‑chlorophenyl analogue (target compound) has a vendor‑measured LogP of 1.96, compared with a computed XLogP3 of 0.9 for the 4‑fluorophenyl congener [1]. The chlorine atom introduces both increased steric bulk (van der Waals volume) and distinct halogen‑bond donor potential that fluorine cannot replicate, altering binding poses in kinase ATP pockets and GABA_A receptor orthosteric sites [2]. Furthermore, regioisomeric linker variations—such as the 3‑yl‑methanamine analogue (CAS 1279892-84-0)—convert the 6‑oxyethylamine motif to a 3‑aminomethyl attachment, fundamentally changing the vector of the primary amine and its protonation geometry [3]. These differences mean that SAR data generated on any single analogue cannot be reliably extrapolated to another without experimental confirmation, and procurement of the incorrect analogue may invalidate an entire screening campaign.

Quantitative Differentiation Evidence: CAS 1204296-51-4 Versus Closest Structural Analogs


Lipophilicity Differentiation: 4‑Chlorophenyl vs. 4‑Fluorophenyl Analogue (ΔLogP = +1.06)

The target 4‑chlorophenyl compound has a vendor‑reported measured LogP of 1.96, compared with a PubChem‑computed XLogP3‑AA of 0.9 for the direct 4‑fluorophenyl analogue (CAS 1204297‑70‑0), yielding a ΔLogP of +1.06 [1]. This >10‑fold increase in calculated octanol/water partition coefficient is driven by the larger polarizable surface and greater hydrophobicity of the chlorine substituent. For the unsubstituted phenyl analogue (6‑(2‑aminoethoxy)‑3‑phenyl‑[1,2,4]triazolo[4,3‑b]pyridazine), the LogP is expected to be even lower (estimated ~0.5–0.8 by analogy), placing the 4‑chlorophenyl compound as the most lipophilic member of the commonly available series .

Lipophilicity LogP Drug-likeness Permeability

Molecular Weight Differentiation: Improved Ligand Efficiency Normalization vs. 4‑Methoxyphenyl and Unsubstituted Phenyl Analogues

The target compound (MW 289.72 g/mol) is intermediate in molecular weight between the lighter unsubstituted phenyl analogue (MW 255.28 g/mol) and the heavier 4‑methoxyphenyl analogue (CAS 1204296‑37‑6, MW 285.30 g/mol, or its 97% purity commercial form) . The 4‑chlorophenyl compound is 34.44 Da heavier than the unsubstituted phenyl analogue (+13.5% mass increase) and 4.42 Da heavier than the 4‑methoxyphenyl analogue (+1.5%). This incremental mass difference, combined with the unique halogen‑bond donor character of chlorine, provides a distinct point on ligand‑efficiency plots (e.g., LE = −RT ln(IC₅₀)/heavy atom count; heavy atom count = 20 for the target) that cannot be replicated by the smaller or oxygen‑substituted analogues.

Ligand efficiency Molecular weight Fragment-based drug discovery

Chemical Handle Differentiation: Primary Amine Linker vs. 3‑yl‑Methanamine Regioisomer

The target compound positions the primary amine at the terminus of a 2‑aminoethoxy chain attached to C6 of the pyridazine ring. The regioisomer (6‑(4‑Chlorophenyl)‑[1,2,4]triazolo[4,3‑b]pyridazin‑3‑yl)methanamine (CAS 1279892‑84‑0) instead places the aminomethyl group directly at C3, with a reversed phenyl attachment at C6 [1]. This regioisomeric swap relocates the reactive primary amine by approximately 6–7 Å (estimated from minimized conformers) and changes its geometric relationship to the triazolopyridazine plane. In practice, this means the two compounds will generate structurally distinct amide, sulfonamide, or urea libraries when subjected to identical parallel synthesis protocols, and they cannot be used interchangeably without altering the designed chemical space.

Chemical handle Regioisomerism Bioconjugation Library synthesis

Hydrogen‑Bond Acceptor Count: Differentiated Pharmacophore vs. 4‑Fluorophenyl Analogue

The target compound has 5 hydrogen bond acceptor (HBA) sites (3 triazole/pyridazine N, 1 ether O, 1 amine N), as enumerated by the Fluorochem datasheet . The 4‑fluorophenyl analogue (CAS 1204297‑70‑0) possesses 6 HBA sites because the fluorine atom, being more electronegative and having higher charge density than chlorine, is computed as an additional H‑bond acceptor by Cactvs algorithms [1]. This difference in HBA count (5 vs. 6) can significantly alter pharmacophore matching in virtual screening campaigns—a 5‑point pharmacophore query built on the 4‑chlorophenyl compound will fail to retrieve the 4‑fluorophenyl analogue if an HBA feature at the para position is required, and vice versa.

Hydrogen bonding Pharmacophore Computational chemistry

Purity and Supply Chain Differentiation: 98% Assay with Full SDS Documentation vs. 95–97% Analogues

The target compound is commercially available at 98% purity from Fluorochem (Product Code F766996) with a comprehensive Safety Data Sheet including GHS hazard classifications (H302, H315, H319, H335), full precautionary statements, and defined shipping classifications . Close analogues in the series are typically offered at 95–97% purity: the 4‑methoxyphenyl analogue (CAS 1204296‑37‑6) is listed at minimum 95% purity; the regioisomeric methanamine analogue (CAS 1279892‑84‑0) at 97% [1]. The 1–3 percentage point purity differential, while modest, becomes significant when scaling from screening (where 95% may be acceptable) to biophysical assays (SPR, ITC, X‑ray crystallography) that demand ≥98% purity to avoid artifacts from impurities acting as competitive inhibitors or aggregators.

Purity Supply chain Quality assurance Procurement

Kinase Target Engagement Potential: Class‑Level Inference from Triazolo[4,3‑b]pyridazine c‑Met/Pim‑1 Dual Inhibitor Series

While no direct kinase inhibition data have been published for CAS 1204296‑51‑4 itself, the triazolo[4,3‑b]pyridazine scaffold has been validated as a privileged kinase‑binding motif. The 2024 study by Mahmoud et al. demonstrated that analogue 4g (a 3‑(4‑methoxyphenyl)‑substituted triazolo[4,3‑b]pyridazine) achieved dual c‑Met IC₅₀ = 0.163 ± 0.01 μM and Pim‑1 IC₅₀ = 0.283 ± 0.01 μM, with a mean growth inhibition (GI%) of 55.84% across the NCI‑60 panel [1]. The 4‑chlorophenyl compound shares the identical core scaffold with a halogen substituent that is isosteric to the methoxy group of 4g but more electron‑withdrawing (σₚ = +0.23 for Cl vs. σₚ = −0.27 for OCH₃). In Pim‑1 inhibitor design, the aryl ring at position 3 occupies a lipophilic pocket where halogen substitution can modulate potency; the 4‑chlorophenyl group is therefore a logical starting point for hit expansion around this validated pharmacophore [2]. Importantly, a structurally related compound bearing the 4‑chlorophenyl‑triazolo[4,3‑b]pyridazine core (BDBM43086, a thioether analogue) showed measurable binding to nuclear receptor coactivator 2 with EC₅₀ = 27.4 μM, confirming that the 4‑chlorophenyl‑triazolopyridazine substructure is competent for target engagement [3].

Kinase inhibition c-Met Pim-1 Anticancer

Recommended Research and Industrial Application Scenarios for CAS 1204296-51-4 Procurement


Kinase Inhibitor Hit‑Finding and Lead Expansion Libraries Targeting c‑Met, Pim‑1, or LRRK2

The triazolo[4,3‑b]pyridazine scaffold is a recognized privileged structure for ATP‑competitive kinase inhibition, with demonstrated activity against c‑Met (IC₅₀ = 0.163 μM), Pim‑1 (IC₅₀ = 0.283 μM), and LRRK2 in biochemical assays . The target compound provides the 4‑chlorophenyl variant of this scaffold with its differentiated LogP (1.96) and 5‑point HBA pharmacophore, making it suitable for constructing focused kinase libraries where halogen‑bonding interactions with the hinge region or hydrophobic back pocket are desired. Procurement at 98% purity from Fluorochem ensures compatibility with biophysical follow‑up assays (SPR, DSF) that are sensitive to impurity‑derived artifacts [1].

Fragment‑Based Drug Discovery (FBDD) with Defined Ligand Efficiency Metrics

With a molecular weight of 289.72 Da, 20 heavy atoms, and a calculated LogP of 1.96, the compound sits at the upper boundary of fragment space (typically MW <300 Da) . Its precisely defined heavy atom count and unique halogen‑substitution pattern allow accurate ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations that are not possible with analogues of different mass or LogP. The availability of the unsubstituted phenyl (MW 255.28) and 4‑methoxyphenyl (MW 285.30) analogues from the same supplier ecosystem enables systematic SAR by fragment growing from a matched molecular pair perspective .

GABA_A Receptor Ligand Screening for CNS Drug Discovery Programs

Substituted triazolo[4,3‑b]pyridazines bearing alkoxy substituents at the 6‑position are established ligands for GABA_A receptors, with selectivity driven by the nature of the 3‑aryl group . The 4‑chlorophenyl compound offers a halogenated entry point into this chemical series that is structurally distinct from the fluorophenyl and methoxyphenyl congeners. Its LogP of 1.96 and compliance with Lipinski's Rule of Five (MW <500, HBD = 1, HBA = 5, LogP <5) make it CNS‑MPO‑compatible, supporting its use in blood‑brain barrier penetrance studies where the chlorine substituent may confer metabolic stability advantages over methoxy groups susceptible to O‑demethylation .

Parallel Synthesis and Compound Library Production Leveraging the Primary Amine Handle

The terminal primary amine on the 2‑aminoethoxy side chain provides a versatile chemical handle for amide coupling, reductive amination, sulfonamide formation, and urea synthesis—all standard transformations in parallel medicinal chemistry . The regioisomeric purity of the 6‑oxyethylamine connectivity is critical: procurement of the incorrect 3‑yl‑methanamine regioisomer (CAS 1279892‑84‑0) would produce a chemically distinct library with different 3D pharmacophore geometry, compromising the integrity of any structure‑activity relationship analysis derived from the library . The 98% purity specification and full SDS documentation from Fluorochem further support high‑throughput automated purification workflows where consistent input material quality is paramount [1].

Quote Request

Request a Quote for (2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.